molecular formula C16H13NO B5766641 N-(3-ethynylphenyl)-2-phenylacetamide

N-(3-ethynylphenyl)-2-phenylacetamide

Cat. No.: B5766641
M. Wt: 235.28 g/mol
InChI Key: MBQOANKSCWLSPU-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)-2-phenylacetamide: is an organic compound that features an ethynyl group attached to a phenyl ring, which is further connected to a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation: The synthesis of N-(3-ethynylphenyl)-2-phenylacetamide can begin with the alkylation of a suitable precursor, such as 3-ethynylaniline, with phenylacetyl chloride in the presence of a base like triethylamine.

    Nitration and Reduction: Another route involves the nitration of a phenyl ring followed by reduction to introduce the ethynyl group.

    Cyclization and Condensation: Cyclization reactions involving ethynyl-substituted intermediates can also be employed, followed by condensation with phenylacetic acid derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-ethynylphenyl)-2-phenylacetamide can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing products.

    Reduction: Reduction of the ethynyl group can yield alkenyl or alkyl derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or substituted phenylacetamide derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its biological activity, including anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism by which N-(3-ethynylphenyl)-2-phenylacetamide exerts its effects involves interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the amide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

    N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine: Known for its use as a tyrosine kinase inhibitor in cancer therapy.

    N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Another tyrosine kinase inhibitor with similar applications.

Uniqueness: N-(3-ethynylphenyl)-2-phenylacetamide is unique due to its specific structural features, such as the ethynyl group and the phenylacetamide moiety, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(3-ethynylphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-2-13-9-6-10-15(11-13)17-16(18)12-14-7-4-3-5-8-14/h1,3-11H,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQOANKSCWLSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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